5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- The synthesis of furan-2-carboxamide derivatives involves complex chemical reactions, including the opening of thiadiazole rings and the formation of corresponding thioamides or sulfanyl derivatives. For instance, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as potassium tert-butylate or potassium carbonate lead to the formation of novel compounds, showcasing the reactivity of thiadiazole-containing furans under various conditions (Remizov et al., 2019).
Biological Activities
- Thiazolopyrimidines and related compounds have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and molluscicidal properties. For example, novel thiazolo[5,4-d]pyrimidines with molluscicidal properties have been synthesized, indicating the potential use of thiadiazole derivatives in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
- Furthermore, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides has demonstrated the potential for creating compounds with various biological activities, including antimicrobial and antifungal properties, through modifications of the furan and thiadiazole moieties (Maadadi et al., 2015).
Anticancer Research
- Compounds containing the thiadiazole moiety, similar in structure to the specified chemical, have shown potential in anticancer research. For instance, derivatives of thiadiazole have been synthesized and evaluated for their cytotoxicity against human leukemia cells, indicating the importance of the thiadiazole ring in developing anticancer agents (Chandrappa et al., 2009).
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-14-19-20-16(24-14)18-15(21)13-8-7-10(23-13)9-22-12-6-4-3-5-11(12)17/h3-8H,2,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWNEGIDWYTVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330436 |
Source
|
Record name | 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730033 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878716-96-2 |
Source
|
Record name | 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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